molecular formula C14H22O B8002460 1-(4-Butylphenyl)butan-2-ol

1-(4-Butylphenyl)butan-2-ol

Cat. No.: B8002460
M. Wt: 206.32 g/mol
InChI Key: AQPLGACTMMAPAQ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)butan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by a butyl group attached to a phenyl ring, which is further connected to a butan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as butylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-butylbenzaldehyde) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the reagents, control reaction conditions precisely, and implement efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-Butylphenyl)butan-2-one.

    Reduction: 1-(4-Butylphenyl)butane.

    Substitution: 1-(4-Butylphenyl)butan-2-yl chloride.

Scientific Research Applications

1-(4-Butylphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1-Phenylbutan-2-ol: Similar structure but lacks the butyl group on the phenyl ring.

    4-Phenylbutan-2-ol: Similar structure but with a phenyl group instead of a butylphenyl group.

Uniqueness: 1-(4-Butylphenyl)butan-2-ol is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature may impart distinct properties compared to its analogs .

Properties

IUPAC Name

1-(4-butylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-5-6-12-7-9-13(10-8-12)11-14(15)4-2/h7-10,14-15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPLGACTMMAPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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